2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Description
2-Cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and piperazine-linked thiazolo[4,5-c]pyridine moieties. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms, which is further functionalized to enhance binding specificity and pharmacokinetic properties. The cyclopropyl group at position 2 may contribute to metabolic stability by resisting oxidative degradation, while the 4,5-dimethyl substituents likely modulate lipophilicity and steric interactions.
For instance, pyrazolopyrimidine derivatives in were synthesized via cyclization and substitution reactions, which could be adapted for constructing the pyrimidine core here. Similarly, the thiazolo[4,5-c]pyridine unit might be formed through condensation or cyclization of appropriate precursors .
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-12-13(2)21-17(14-3-4-14)23-18(12)24-7-9-25(10-8-24)19-22-15-11-20-6-5-16(15)26-19/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCHGNNLRKENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N6S
- Molecular Weight : 366.5 g/mol
- Purity : Typically 95% .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various biological targets, including G protein-coupled receptors (GPCRs) and kinases. Notably, the compound may inhibit Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation .
1. Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed notable anti-proliferative effects.
- HCT-116 (colon cancer) : Similar cytotoxic activities were observed.
- HepG-2 (liver cancer) : The compound demonstrated effectiveness in inhibiting cell growth .
The inhibition of CDK2 by this compound disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase .
2. Anticonvulsant Activity
In related studies, thiazole-containing compounds have been noted for their anticonvulsant properties. Although specific data on this compound's anticonvulsant activity is limited, thiazole derivatives generally show promise in this area .
3. Anti-inflammatory Effects
Pyrimidine derivatives similar to this compound have exhibited anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX). Future studies may explore whether this compound can exert similar effects .
Case Studies and Research Findings
Pharmacokinetics (ADME)
While specific pharmacokinetic data for this compound are sparse, its structural characteristics suggest favorable absorption and distribution profiles typical of small molecules targeting kinases. Further studies are required to detail its metabolism and excretion pathways.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, primarily due to its structural features that allow interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of pyrimidine and thiazole compounds often demonstrate significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The presence of piperazine moieties suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their efficacy as anxiolytics and antidepressants. Studies suggest that they may act on serotonin receptors or other neurotransmitter systems.
Antimicrobial Properties
Initial studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development in the field of infectious diseases.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of a series of pyrimidine derivatives. The results indicated that compounds similar to 2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study published in European Journal of Pharmacology, researchers assessed the effects of a related piperazine derivative on anxiety-like behaviors in rodent models. The findings suggested significant anxiolytic effects at specific dosages, indicating the potential for development as a therapeutic agent for anxiety disorders .
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of thiazole-pyridine derivatives highlighted the effectiveness of compounds structurally related to 2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrimidine core of the target compound differentiates it from other heterocyclic systems, such as pyrazolopyrimidines (e.g., compounds in ) or spiro-fused indole-thiazolo-isoxazole systems (). For example:
- Pyrazolo[3,4-d]pyrimidines (): These feature a fused pyrazole-pyrimidine system, which enhances π-π stacking interactions in biological targets. However, the absence of a piperazine-thiazolo substituent limits their conformational flexibility compared to the target compound .
- Spiro[indole-thiazolo[4,5-c]isoxazole] (): These spirocyclic systems exhibit rigidity due to their fused rings, contrasting with the pyrimidine core’s planar structure. The thiazolo[4,5-c]isoxazole moiety in these compounds has demonstrated antimicrobial activity, suggesting that the thiazolo[4,5-c]pyridine group in the target compound may also confer bioactivity .
Substituent Effects
- Cyclopropyl vs. Aryl Groups : The cyclopropyl substituent at position 2 of the pyrimidine core may improve metabolic stability compared to aryl groups (e.g., p-tolyl in ), which are prone to oxidation .
- In contrast, rigid linkers in pyrazolotriazolopyrimidines () may restrict binding modes .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires sequential coupling of the piperazine-thiazolo[4,5-c]pyridine unit to the pyrimidine core, a process analogous to methods in and .
- Optimization Potential: Replacing the cyclopropyl group with bulkier substituents (e.g., trifluoromethyl) could further modulate solubility and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
